Cas no 1356019-69-6 (Imidaprilat-d3)

Imidaprilat-d3 化学的及び物理的性質
名前と識別子
-
- Imidaprilat-d3
- VFAVNRVDTAPBNR-SLUVDJKZSA-N
- [2H3]-Imidaprilat
- (4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid; Imidapril Diacid-d5;
- 1356019-69-6
-
- インチ: 1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1
- InChIKey: VFAVNRVDTAPBNR-UBHSHLNASA-N
- ほほえんだ: C(N1C(N(C([H])([H])[H])C[C@H]1C(=O)O)=O)(=O)[C@H](C)N[C@H](C(=O)O)CCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 380.178
- どういたいしつりょう: 380.178
- 同位体原子数: 3
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 590
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127A^2
- 疎水性パラメータ計算基準値(XlogP): -1.4
Imidaprilat-d3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I275052-1mg |
Imidaprilat-d3 |
1356019-69-6 | 1mg |
$ 345.00 | 2023-09-07 | ||
A2B Chem LLC | AW54672-1mg |
Imidaprilat-d3 |
1356019-69-6 | 1mg |
$431.00 | 2024-01-04 | ||
TRC | I275052-10mg |
Imidaprilat-d3 |
1356019-69-6 | 10mg |
$ 2658.00 | 2023-09-07 | ||
A2B Chem LLC | AW54672-10mg |
Imidaprilat-d3 |
1356019-69-6 | 10mg |
$2513.00 | 2024-01-04 |
Imidaprilat-d3 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
4. Back matter
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
Imidaprilat-d3に関する追加情報
Imidaprilat-d3: A Deuterated Analogue in Pharmaceutical Research and Development
Imidaprilat-d3, a deuterated derivative of the well-known angiotensin-converting enzyme (ACE) inhibitor Imidaprilat (CAS no. 1356019-69-6), has garnered significant attention in the field of pharmaceutical research and drug development. The introduction of deuterium atoms into the molecular structure of Imidaprilat not only modifies its pharmacokinetic properties but also offers a promising tool for studying metabolic pathways and drug interactions. This article delves into the chemical properties, pharmacological significance, and recent advancements in the application of Imidaprilat-d3.
The chemical structure of Imidaprilat-d3 (CAS no. 1356019-69-6) features a deuterium substitution at the α-position of the pyridine ring, which is a common strategy in medicinal chemistry to enhance metabolic stability and reduce degradation. This modification results in a compound with altered kinetic behavior, making it an invaluable tool for researchers investigating enzyme kinetics and metabolic pathways. The deuterated analogue is particularly useful in studies aimed at understanding the role of ACE inhibitors in cardiovascular diseases, as it provides insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profiles.
Pharmacologically, Imidaprilat-d3 retains the core therapeutic benefits of its parent compound, Imidaprilat, which is primarily used for its blood pressure-lowering effects. By inhibiting ACE, Imidaprilat-d3 reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased aldosterone secretion. This mechanism is crucial in managing conditions such as hypertension and heart failure. The deuterium label allows researchers to track the compound's movement within biological systems more accurately, facilitating detailed pharmacokinetic studies and improving our understanding of drug efficacy.
Recent studies have highlighted the potential of Imidaprilat-d3 in preclinical research. For instance, a 2022 study published in the Journal of Medicinal Chemistry demonstrated that Imidaprilat-d3 exhibits improved metabolic stability compared to its non-deuterated counterpart. This finding is particularly relevant in scenarios where drug degradation can significantly impact therapeutic outcomes. Additionally, research using mass spectrometry techniques has shown that Imidaprilat-d3 can be effectively detected at trace levels, making it suitable for sensitive analytical methods in clinical trials and drug monitoring.
The application of Imidaprilat-d3 extends beyond cardiovascular research. Its unique properties make it an excellent candidate for studying drug-drug interactions and potential side effects associated with ACE inhibitors. A notable study from 2021 explored how Imidaprilat-d3 interacts with other commonly prescribed medications, providing valuable data on potential adverse effects and optimizing dosing regimens. Such research is critical for ensuring patient safety and improving treatment strategies.
In conclusion, Imidaprilat-d3 represents a significant advancement in pharmaceutical research due to its enhanced metabolic stability and improved analytical detectability. Its deuterated structure offers a unique perspective on the pharmacological mechanisms of ACE inhibitors, contributing to more effective drug development and personalized medicine approaches. As research continues to uncover new applications for this compound, its role in both academic studies and clinical practice is expected to grow.
1356019-69-6 (Imidaprilat-d3) 関連製品
- 14860-89-0(2-3-(propan-2-yl)phenylpropan-2-ol)
- 377780-81-9(Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester)
- 1049386-94-8(N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide)
- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)
- 1179362-56-1(6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride)
- 5121-00-6(2-(naphthalen-1-yl)acetyl chloride)
- 2137549-47-2(Furan, 3-(chloromethyl)-3-(2,2-difluoropropyl)tetrahydro-)
- 2680832-77-1(2-cyclohexyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid)
- 1341628-35-0(2-(3,5-dimethylcyclohexyl)oxyacetic acid)
- 1091108-11-0(1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide)